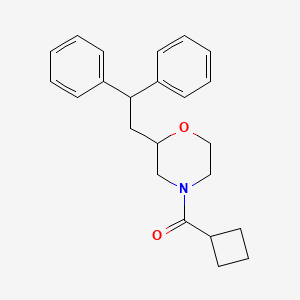
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as FLB-752, is a small molecule that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the piperidinecarboxamide class of molecules and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the alpha-2 adrenergic receptor. This receptor is involved in the regulation of pain, anxiety, and depression. By modulating the activity of this receptor, this compound may help to alleviate the symptoms associated with these conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the release of norepinephrine and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This reduction in HPA axis activity may contribute to this compound's anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide is that it exhibits a high level of selectivity for the alpha-2 adrenergic receptor. This selectivity may reduce the risk of off-target effects and increase the specificity of the compound's therapeutic effects. However, one limitation of this compound is that its synthesis method is relatively complex and low-yielding. This may make it difficult to produce large quantities of the compound for use in laboratory experiments.
Future Directions
There are several future directions for the study of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide. One potential direction is the investigation of its potential use in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and substance use disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the development of new therapies. Finally, the synthesis method of this compound could be optimized to increase the yield and reduce the complexity of the process.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 2-methoxyethylamine with 5-fluoro-2-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-piperidinecarboxylic acid anhydride to form the final product, this compound. The overall yield of this synthesis method is around 35%.
Scientific Research Applications
N-(5-fluoro-2-methylbenzyl)-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression.
properties
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12-3-5-15(18)9-14(12)10-19-17(22)13-4-6-16(21)20(11-13)7-8-23-2/h3,5,9,13H,4,6-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSQUHJMWCQJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC(=O)C2CCC(=O)N(C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)
![1-[4-(difluoromethoxy)benzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6032124.png)

![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(propionylamino)benzamide](/img/structure/B6032146.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6032154.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6032161.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6032162.png)
![2-[(6-methoxy-4-pyrimidinyl)amino]-1-phenylethanol trifluoroacetate (salt)](/img/structure/B6032174.png)
![4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6032186.png)
![1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032199.png)